molecular formula C10H9ClF3NO4S B2373733 N-[4-Chloro-3-(trifluoromethyl)phenyl]-N-(methylsulfonyl)glycine CAS No. 392313-51-8

N-[4-Chloro-3-(trifluoromethyl)phenyl]-N-(methylsulfonyl)glycine

Cat. No.: B2373733
CAS No.: 392313-51-8
M. Wt: 331.69
InChI Key: ORODGWNKXHXFLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-Chloro-3-(trifluoromethyl)phenyl]-N-(methylsulfonyl)glycine is a synthetic organic compound known for its unique chemical properties and potential applications in various scientific fields. This compound features a trifluoromethyl group, a chloro substituent, and a methylsulfonyl group attached to a glycine backbone, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-Chloro-3-(trifluoromethyl)phenyl]-N-(methylsulfonyl)glycine typically involves multiple steps, starting with the preparation of the key intermediate, 4-chloro-3-(trifluoromethyl)aniline. This intermediate is then subjected to sulfonylation using methylsulfonyl chloride under basic conditions to form the sulfonamide. The final step involves the coupling of the sulfonamide with glycine or its derivatives under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-Chloro-3-(trifluoromethyl)phenyl]-N-(methylsulfonyl)glycine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific substituents.

    Substitution: The chloro and trifluoromethyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups or replace existing ones.

Scientific Research Applications

N-[4-Chloro-3-(trifluoromethyl)phenyl]-N-(methylsulfonyl)glycine has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of agrochemicals, pharmaceuticals, and materials science.

Mechanism of Action

The mechanism of action of N-[4-Chloro-3-(trifluoromethyl)phenyl]-N-(methylsulfonyl)glycine involves its interaction with specific molecular targets and pathways. The trifluoromethyl and chloro groups can enhance the compound’s binding affinity to target proteins or enzymes, while the methylsulfonyl group may influence its solubility and stability. These interactions can modulate biological processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-3-(trifluoromethyl)phenyl isocyanate
  • 4-Chloro-3-(trifluoromethyl)aniline
  • 3,5-Bis(trifluoromethyl)phenyl isocyanate

Uniqueness

N-[4-Chloro-3-(trifluoromethyl)phenyl]-N-(methylsulfonyl)glycine is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both a trifluoromethyl group and a methylsulfonyl group makes it particularly valuable for studying structure-activity relationships and developing new compounds with enhanced properties.

Properties

IUPAC Name

2-[4-chloro-N-methylsulfonyl-3-(trifluoromethyl)anilino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClF3NO4S/c1-20(18,19)15(5-9(16)17)6-2-3-8(11)7(4-6)10(12,13)14/h2-4H,5H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORODGWNKXHXFLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(=O)O)C1=CC(=C(C=C1)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClF3NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.